N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide
Description
N-(5-{[(Phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide is a hybrid organic compound featuring two pharmacologically significant motifs: a 1,3,4-thiadiazole ring and an adamantane moiety. The thiadiazole ring is substituted at the 5-position with a sulfanyl-linked phenylcarbamoylmethyl group, while the 2-position is functionalized with an adamantane-1-carboxamide group.
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S2/c26-17(22-16-4-2-1-3-5-16)12-28-20-25-24-19(29-20)23-18(27)21-9-13-6-14(10-21)8-15(7-13)11-21/h1-5,13-15H,6-12H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNPZMOEKMRECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Adamantane Core: The adamantane core can be introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the thiadiazole intermediate.
Attachment of the Phenylcarbamoyl Group: The phenylcarbamoyl group can be attached via a condensation reaction between the thiadiazole-adamantane intermediate and phenyl isocyanate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiadiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that similar thiadiazole compounds can inhibit the proliferation of various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide | MCF-7 | TBD | Apoptosis induction |
| 4-chloro-N-(5-{[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide | HeLa | 0.37 | Cell cycle arrest |
| 2-F substituted thiadiazole | A549 | 0.73 | Apoptosis |
In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells and block cell cycle progression at the sub-G1 phase, highlighting their potential as anticancer agents .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. A study focusing on thiadiazole-based compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from the same class exhibited higher potency than traditional antibiotics like streptomycin and ampicillin:
- Antibacterial Activity : Compounds demonstrated effectiveness against resistant strains such as MRSA and Pseudomonas aeruginosa.
- Antifungal Activity : The compounds were effective against various fungal species, outperforming established antifungal medications .
Anticancer Research
A study published in Medicinal Chemistry Research evaluated a series of thiadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, particularly in HeLa cells .
Antimicrobial Research
Research published in PubMed assessed the antimicrobial properties of adamantane thiadiazole derivatives. The findings confirmed that these compounds exhibited substantial antibacterial activity across multiple strains, suggesting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and phenylcarbamoyl group may facilitate binding to active sites, while the adamantane core provides structural stability and enhances membrane permeability. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Adamantane-Containing Thiadiazole Derivatives
Compound A : 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine (from )
- Structure : Adamantane is directly attached to the thiadiazole ring, with a methylamine group at the 2-position.
- Key Differences : Unlike the target compound, Compound A lacks the sulfanyl-linked phenylcarbamoyl group. The methylamine substituent may reduce steric bulk and hydrogen-bonding capacity compared to the adamantane-carboxamide group in the target molecule.
- Implications : The simpler structure of Compound A may favor synthetic accessibility but could limit bioactivity due to reduced molecular complexity .
Compound B : N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide (from )
- Structure : Features an iodobenzamide group at the 2-position of the thiadiazole ring.
- Key Differences: The iodine atom in Compound B introduces heavy halogen effects, which can enhance binding via halogen bonding.
Thiadiazole Derivatives with Agrochemically Relevant Substituents
Compound C : N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea (Tebuthiuron, from )
- Structure : A urea-substituted thiadiazole with a tert-butyl group.
- Key Differences: Tebuthiuron’s urea moiety is a strong hydrogen-bond donor/acceptor, contributing to herbicidal activity. The target compound’s adamantane-carboxamide group may mimic this functionality but with enhanced lipid membrane penetration due to adamantane’s hydrophobicity .
Compound D : N′-5-(1H-1,2,3,4-Tetrazolyl)-N-aroylthioureas (from )
- Structure : Tetrazole and thiourea groups replace the thiadiazole and adamantane motifs.
- Key Differences : The tetrazole ring offers metabolic stability, while the target compound’s thiadiazole-adamantane combination prioritizes structural rigidity and lipophilicity. Both classes exhibit herbicidal activity, suggesting shared mechanisms of action .
Conformational Analysis of Thiadiazole Derivatives
Compound E : 2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole (from )
- Structure : Butterfly-shaped conformation with two thiadiazole rings and methylphenyl substituents.
- Compound E’s co-planar thiadiazole rings favor crystalline packing, as evidenced by its single-crystal X-ray data (a=16.8944 Å, β=96.084°) .
Hypothesized Structure-Activity Relationships
- Adamantane’s Role: Enhances metabolic stability and membrane permeability compared to non-adamantane analogs (e.g., Compounds C and D).
- Sulfanyl Linker : The -SCH2- group in the target compound may improve solubility over rigid ether or amine linkages.
Biological Activity
N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide is a novel compound that integrates a thiadiazole moiety with an adamantane structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Thiadiazole Ring : Known for its diverse biological activities.
- Adamantane Core : Provides structural stability and enhances bioactivity.
- Phenylcarbamoyl Group : Enhances interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing thiadiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that similar thiadiazole compounds can inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (Breast cancer)
- A549 (Lung cancer)
- HeLa (Cervical cancer)
In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells and block cell cycle progression at the sub-G1 phase, highlighting their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| 4-chloro-N-(5-{[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide | HeLa | 0.37 | Cell cycle arrest |
| 2-F substituted thiadiazole | A549 | 0.73 | Apoptosis |
Antimicrobial Activity
Thiadiazole derivatives have also been reported to possess antimicrobial properties. The presence of the phenylcarbamoyl group may enhance the compound's ability to interact with microbial targets. Studies have shown that similar compounds exhibit activity against various bacterial strains and fungi .
Case Studies
- Study on Thiadiazole Derivatives : A series of novel thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited significant anticancer activity .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The findings revealed that certain derivatives showed moderate to strong activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways associated with cell growth and apoptosis.
- DNA Interaction : Potential interference with DNA replication processes could contribute to its anticancer effects.
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., adamantane protons at δ 1.73–2.14 ppm and thiadiazole carbons at ~158–175 ppm) .
- X-ray crystallography : Resolve planar thiadiazole rings (r.m.s. deviation < 0.01 Å) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
Advanced Applications : - Refinement using SHELXL for high-resolution data, with riding models for H-atoms and anisotropic displacement parameters for heavy atoms .
How can researchers design in vitro assays to evaluate the compound’s cytotoxic activity, and what controls are critical?
Q. Basic Biological Screening
- MTT assay : Use HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines with 48–72 hour exposure .
- Dose selection : Administer compounds at 1/10 LD₅₀ (determined via prior toxicity studies) .
Controls : - Positive controls (e.g., doxorubicin for cytotoxicity).
- Vehicle controls (e.g., DMSO < 0.1% v/v) .
How should conflicting cytotoxicity data across studies be analyzed methodologically?
Q. Advanced Data Contradiction Analysis
- Variable factors :
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values across replicates .
- Mechanistic follow-up : Use flow cytometry to differentiate apoptosis vs. necrosis if activity discrepancies arise .
What computational approaches are suitable for studying the compound’s reaction mechanisms and electronic properties?
Q. Advanced Mechanistic Studies
- DFT calculations : Model reaction pathways (e.g., cyclization energetics) using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
- Docking studies : Predict binding affinities to biological targets (e.g., tubulin) using AutoDock Vina .
How can crystallographic data resolve structural ambiguities in adamantane-thiadiazole derivatives?
Q. Advanced Structural Analysis
- Hydrogen bonding : Identify supramolecular chains (e.g., [1 0 1] direction in SHELXL-refined structures) .
- Torsion angles : Measure planarity (e.g., C13–N3–C2–S1 = 175.9° in title compound) to confirm steric effects .
- Layered packing : Analyze hydrophobic/hydrophilic regions in crystal lattices to predict solubility .
What strategies are effective for designing derivatives with enhanced bioactivity?
Q. Advanced Structure-Activity Relationship (SAR)
- Substituent modulation :
- Biological validation : Test derivatives in in vivo hypoxia models (e.g., hermetically sealed chambers for antihypoxic activity) .
How can researchers integrate findings into broader theoretical frameworks in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
